molecular formula C6H8N2O5 B1401385 Isoxazol-4-ylmethanamine oxalate CAS No. 1187927-50-9

Isoxazol-4-ylmethanamine oxalate

Cat. No. B1401385
M. Wt: 188.14 g/mol
InChI Key: DTCNQHCIGAYABF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Isoxazol-4-ylmethanamine oxalate is C6H8N2O5 . The average mass is 188.138 Da and the monoisotopic mass is 188.043320 Da .


Chemical Reactions Analysis

The synthesis of isoxazoles, including Isoxazol-4-ylmethanamine oxalate, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Synthesis and Chemical Properties

Isoxazol-4-ylmethanamine oxalate is a part of the isoxazole class of heterocyclic compounds, known for their widespread applications in medicinal chemistry and other fields. Isoxazoles, including derivatives of Isoxazol-4-ylmethanamine oxalate, are synthesized through various methods and are used as precursors in drug development. Recent advancements have focused on the synthesis of mono and bis isoxazoline and isoxazole derivatives, which are essential in developing new chemical entities for medicinal applications (Farooq & Ngaini, 2022).

Applications in Medicinal Chemistry

Isoxazole derivatives exhibit a broad range of biological activities and are used in developing various therapeutic agents. These compounds have demonstrated effectiveness in antimicrobial, anticancer, antitumor, antitubercular, analgesic, anti-inflammatory, antidepressant, and anticonvulsant activities. Some isoxazole derivatives are used as drugs for treating various diseases. Besides medicinal applications, isoxazoles also find use in agriculture as herbicides and insecticides. They have been applied in organic materials as semiconductors, single-walled nanotubes, liquid crystals, chiral ligands, scaffolds for peptidomimetics, dyes, and high-temperature lubricants (Duc & Dung, 2021).

Synthesis and Biological Screening

The synthesis of substituted isoxazole derivatives and their screening for biological activities has been an area of significant research. Novel substituted isoxazole derivatives have been synthesized and screened for antimicrobial and analgesic activities. These derivatives, due to the prevalence of isoxazole cores in natural and biologically active molecules, act as leads in the development of new therapeutic agents (Sudheendra & Moid, 2012).

Isoxazole as a Scaffold in Drug Development

Isoxazole rings, due to their relatively easy synthesis and low cytotoxicity, are popular scaffolds in developing new agents with various biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulatory, anticonvulsant, and anti-diabetic properties. The chemical structure of isoxazole derivatives plays a crucial role in their activity and potential therapeutic use (Sysak & Obmińska-Mrukowicz, 2017).

Future Directions

Isoxazole derivatives have been the subject of research in medicinal chemistry due to their significant biological interests . The development of eco-friendly synthetic strategies and alternate metal-free synthetic routes are areas of future exploration .

properties

IUPAC Name

oxalic acid;1,2-oxazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.C2H2O4/c5-1-4-2-6-7-3-4;3-1(4)2(5)6/h2-3H,1,5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCNQHCIGAYABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743913
Record name Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazol-4-ylmethanamine oxalate

CAS RN

1187927-50-9
Record name 4-Isoxazolemethanamine, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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